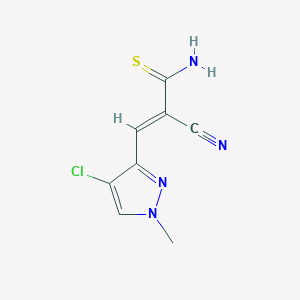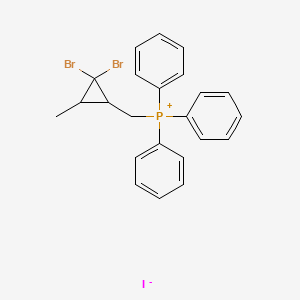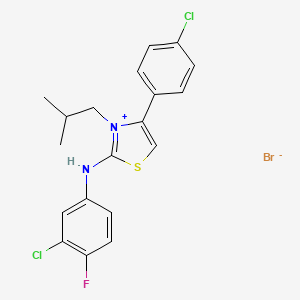
tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate
Vue d'ensemble
Description
“tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate” is a chemical compound with the InChI code 1S/C10H20N2O2/c1-10 (2,3)14-9 (13)12-8-5-4-7 (11)6-8/h7-8H,4-6,11H2,1-3H3, (H,12,13)/t7-,8+/m0/s1 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate” is C10H20N2O2 . The molecular weight is 200.28 g/mol . The compound has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The exact mass and monoisotopic mass of the compound are 200.152477885 g/mol .
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 64.4 Ų . It has a rotatable bond count of 3 . The XLogP3-AA value is 1 .
Applications De Recherche Scientifique
- Characterization and Trace Level Analysis in Pharmaceuticals Researchers have developed selective and sensitive methods for characterizing tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate as a genotoxic impurity in pharmaceuticals. Specifically, it has been studied in Bictegravir sodium, an active pharmaceutical ingredient.
- Enantioselective Synthesis and Chiral Drug Development The enantiomerically pure form of tert-butyl carbamate derivatives is crucial for developing chiral drugs. These compounds serve as versatile intermediates in multi-step syntheses, highlighting the importance of achieving high functionalization and enantioselectivity. X-ray crystallography studies provide insight into the 3D conformation and relative stereochemistry of these derivatives, aiding drug design.
- Organic Synthesis and Building Blocks Tert-butyl carbamate compounds can undergo various chemical transformations. For instance, they react with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis. Their physical properties, such as melting points and solubility, are influenced by their molecular structure, which is characterized by crystallographic studies.
- Functionalization and Further Derivatization The functional groups present in tert-butyl carbamate derivatives dictate their chemical properties, reactivity, and stability. Studies reveal their potential for further functionalization and application in the synthesis of complex organic molecules.
- Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . Such reactions are valuable in organic chemistry and drug discovery.
- Tetrasubstituted Pyrrole Synthesis Researchers have employed tert-butyl carbamate in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position. Pyrroles are important heterocyclic compounds with diverse biological activities.
Palladium-Catalyzed Reactions
Propriétés
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGSPMZBMBIGHI-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate | |
CAS RN |
347185-71-1 | |
| Record name | tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one](/img/structure/B3043338.png)

![1-Azoniatricyclo[6.2.2.0~2,7~]dodeca-2(7),3,5-triene chloride](/img/structure/B3043340.png)

![2-(3,5-Dichloroanilino)-4-[3,5-di(trifluoromethyl)phenyl]-3-ethyl-1,3-thiazol-3-ium bromide](/img/structure/B3043345.png)

![4-(Tert-butyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide](/img/structure/B3043347.png)
![3-(Tert-butyl)-4-(4-chlorophenyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide](/img/structure/B3043349.png)

![3,4-Di(tert-butyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide](/img/structure/B3043352.png)

![2,6-dichloro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]isonicotinamide](/img/structure/B3043355.png)
![2,6-Dichloro-N-[3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-yl]isonicotinamide](/img/structure/B3043358.png)